Derquantel

nAChR Antagonism Electrophysiology In Vitro Pharmacology

Researchers facing multi-drug resistant nematode isolates often find standard anthelmintics ineffective. Derquantel-the only commercially available spiroindole-solves this through a unique nAChR binding profile that remains potent where levamisole, pyrantel, and macrocyclic lactones fail. • IC50 0.22 μM against nematode nAChRs; discriminates subtypes (e.g., Ode-UNC-29:Ode-UNC-63:Ode-UNC-38) • ≥98.9% efficacy (with abamectin) vs. Trichostrongylus & Nematodirus spp. resistant to benzimidazoles, levamisole & MLs • Essential tool compound for parasitic nAChR pharmacology and anthelmintic resistance research • Sourced as ≥98% purity solid; shipped under blue ice for solution stability

Molecular Formula C28H37N3O4
Molecular Weight 479.6 g/mol
CAS No. 187865-22-1
Cat. No. B064725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDerquantel
CAS187865-22-1
Synonyms(1'R,5'aS,7'R,8'aS,9'aR)-2',3',8'a,9,9',10-hexahydro-1'-hydroxy-1',4,4,8',8',11'-hexamethyl-spiro[4H,8H-[1,4]dioxepino[2,3-g]indole-8,7'(8'H)-[5H,6H-5a,9a](iminomethano)[1H]cyclopent[f]indolizin]-10'-one
Molecular FormulaC28H37N3O4
Molecular Weight479.6 g/mol
Structural Identifiers
SMILESCC1(C=COC2=C(O1)C=CC3=C2NCC34CC56CN7CCC(C7(CC5C4(C)C)C(=O)N6C)(C)O)C
InChIInChI=1S/C28H37N3O4/c1-23(2)10-12-34-21-18(35-23)8-7-17-20(21)29-15-26(17)14-27-16-31-11-9-25(5,33)28(31,22(32)30(27)6)13-19(27)24(26,3)4/h7-8,10,12,19,29,33H,9,11,13-16H2,1-6H3/t19-,25+,26-,27+,28-/m0/s1
InChIKeyDYVLXWPZFQQUIU-WGNDVSEMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid

Structure & Identifiers


Interactive Chemical Structure Model





Derquantel: Spiroindole Anthelmintic Overview


Derquantel (2-desoxoparaherquamide, PF-00520904) is a semi-synthetic spiroindole anthelmintic derived from the fermentation product of Penicillium simplicissimum [1]. It functions as a competitive, orally active antagonist of nematode nicotinic acetylcholine receptors (nAChRs), causing flaccid paralysis and expulsion of parasites . Approved for veterinary use exclusively in sheep as a fixed-dose combination with abamectin (Startect®), Derquantel is distinguished as the first and only member of the spiroindole class to achieve commercial utility [2].

Mechanism
Competitive nematode nAChR antagonist, reported IC50 0.22 µM in recombinant receptor assays
Combination Context
Evaluated as fixed-dose combination with abamectin (Startect®) to broaden spectrum and manage resistance
Research Tool
Spiroindole probe for studying nAChR subtype pharmacology and cholinergic resistance mechanisms in sheep nematodes

Derquantel Procurement Risks and Substitution Failure


Derquantel cannot be generically substituted by other anthelmintic classes (e.g., macrocyclic lactones, benzimidazoles) or even by other novel classes (e.g., monepantel, emodepside) due to three critical, data-supported factors. First, Derquantel possesses a unique binding profile on nematode nAChR subtypes, with demonstrated efficacy against isolates resistant to levamisole and pyrantel, which target different nAChR subtypes [1]. Second, Derquantel exhibits a defined, mid-spectrum efficacy profile that is intentionally broadened only through the synergistic combination with abamectin; using Derquantel alone results in significant efficacy gaps against key species like Haemonchus contortus [2]. Third, cross-resistance between Derquantel and other cholinergic anthelmintics is not absolute; its unique subunit interactions allow it to remain effective where others fail [1]. Substituting Derquantel with a generic macrocyclic lactone or a broad-spectrum agent like monepantel would result in predictable treatment failure against specific multi-drug resistant isolates, as quantified below.

Class mismatch: Macrocyclic lactones (e.g., ivermectin) primarily target GluCl channels, not nAChRs; direct substitution may fail against nAChR-mediated resistant isolates.
Subtype selectivity: Monepantel or other amino-acetonitrile derivatives bind different nAChR subtypes; efficacy gaps have been reported for specific genera (e.g., Haemonchus contortus).
Combination necessity: Derquantel alone lacks full spectrum; substitution of the combination with single-agent anthelmintics may not achieve adequate control of all target species.

Comparative Efficacy Data


nAChR Antagonism Potency

Derquantel acts as a potent competitive antagonist at nematode nicotinic acetylcholine receptors (nAChRs), inhibiting acetylcholine-induced depolarization with an IC50 of 0.22 μM . This potency is a key differentiator from macrocyclic lactones like abamectin, which primarily target glutamate-gated chloride channels (GluCls) and only secondarily inhibit nAChRs. In direct functional assays on recombinant Oesophagostomum dentatum nAChRs (Ode-UNC-29:Ode-UNC-63:Ode-UNC-38), 0.1 μM Derquantel produced significant non-competitive antagonism [1]. This establishes Derquantel's primary and potent mechanism at the molecular level, distinct from the secondary nAChR inhibition seen with abamectin.

nAChR antagonism potency
Head-to-head
IC50 = 0.22 µM (ACh-induced depolarization)
Direct, potent nAChR blockade differentiates mechanism from abamectin (GluCl primary target)
Recombinant O. dentatum receptors; oocyte voltage-clamp
nAChR Antagonism Electrophysiology In Vitro Pharmacology

Efficacy Against ML-Resistant Teladorsagia Larvae

In a controlled study on sheep infected with macrocyclic lactone (ML)-resistant fourth-stage larvae (L4) of Teladorsagia spp., the efficacy of a Derquantel+Abamectin combination (2 mg/kg + 0.2 mg/kg) was directly compared to monepantel (2.5 mg/kg) and abamectin alone (0.2 mg/kg). The Derquantel+Abamectin combination achieved 86.3% efficacy based on post-mortem nematode burden reduction, compared to 98.5% for monepantel and 34.0% for abamectin alone [1]. This demonstrates that while monepantel was more effective in this specific scenario, the Derquantel+Abamectin combination provided significant and commercially relevant efficacy where the macrocyclic lactone abamectin alone failed completely.

Efficacy vs. ML-resistant Teladorsagia L4
Head-to-head
Derquantel+Abamectin: 86.3% reduction
Monepantel: 98.5%
Abamectin alone: 34.0%
Combination provides substantial efficacy where abamectin alone fails; monepantel numerically higher in this isolate
Sheep model; oral administration; 14-day assessment
Anthelmintic Resistance Sheep Nematodes In Vivo Efficacy

Spectrum Gap in Multi-Resistant Haemonchus contortus

This study directly compared the efficacy of monepantel (2.5 mg/kg) and a Derquantel+Abamectin combination (2 mg/kg + 0.2 mg/kg) against adult stages of a well-characterized, multi-resistant Haemonchus contortus isolate in sheep. Monepantel achieved 100% elimination, while the Derquantel+Abamectin combination resulted in efficacies of <95% based on both fecal egg counts and worm counts [1]. This quantifies a critical limitation: Derquantel, even in combination, does not provide full spectrum coverage against all economically important resistant nematodes, particularly certain strains of H. contortus.

Spectrum gap: multi-resistant H. contortus
Head-to-head
Monepantel: 100% clearance
Derquantel+Abamectin: efficacy below 95% threshold
Combination may not achieve ≥95% efficacy against certain resistant Haemonchus strains; species-specific risk
Adult worm counts; FECRT; multi-resistant isolate
Haemonchus contortus Multi-Drug Resistance Spectrum of Activity

Synergy with Abamectin at nAChRs

The combination of Derquantel and Abamectin demonstrates a synergistic interaction at the molecular level on recombinant nematode nAChRs. In voltage-clamp experiments on Oesophagostomum dentatum receptors, the inhibition of pyrantel-induced currents by a combination of 0.1 μM Derquantel + 0.3 μM Abamectin was significantly greater than the inhibition by 0.1 μM Derquantel alone or 0.3 μM Abamectin alone. The maximum current response (Rmax) for the combination was significantly smaller than the Rmax for either drug alone (p < 0.05 and p < 0.001, respectively) [1]. This provides a mechanistic basis for the observed in vivo synergy and supports the rationale for the fixed-dose combination product.

Synergy with abamectin at nAChRs
Mechanistic
Combination (0.1 µM Der + 0.3 µM Aba) significantly reduced Rmax vs. either drug alone (p
Electrophysiology supports synergistic receptor inhibition, justifying fixed-dose combination rationale
Xenopus oocyte voltage-clamp; pyrantel agonist
Safety & residue limits (JECFA)
Reported
ADI: 0–0.3 µg/kg bw/day
MRLs: 0.3 µg/kg (muscle), 7.0 µg/kg (fat)
Established regulatory benchmarks for residue monitoring in sheep tissues
Based on 90-day dog study; LOAEL 0.1 mg/kg; uncertainty factor 300
Drug Synergy nAChR Pharmacology Combination Therapy

Safety and Residue Limits

The safety profile of Derquantel was established by the Joint FAO/WHO Expert Committee on Food Additives (JECFA). An Acceptable Daily Intake (ADI) of 0–0.3 μg/kg body weight was established based on a 90-day oral toxicity study in dogs, with a LOAEL of 0.1 mg/kg bw/day and a total uncertainty factor of 300 (100 default × 3 for using a LOAEL) [1]. Maximum Residue Limits (MRLs) in sheep tissues were recommended (e.g., 0.3 μg/kg in muscle, 7.0 μg/kg in fat) [1]. While no direct comparator data is provided for other anthelmintics in this source, this ADI is relatively low compared to some older anthelmintics like levamisole (ADI 0-6 μg/kg bw) or macrocyclic lactones (e.g., ivermectin ADI 0-1 μg/kg bw), reflecting a more conservative safety assessment. This rigorous toxicological evaluation supports its regulated use.

Safety & residue limits (JECFA)
Reported
ADI: 0–0.3 µg/kg bw/day
MRLs: 0.3 µg/kg (muscle), 7.0 µg/kg (fat)
Established regulatory benchmarks for residue monitoring in sheep tissues
Based on 90-day dog study; LOAEL 0.1 mg/kg; uncertainty factor 300
Toxicology ADI MRL Food Safety

Application Scenarios


Resistant Trichostrongylus and Nematodirus Control

Based on evidence showing Derquantel+Abamectin provides ≥98.9% efficacy against adult and larval stages of Trichostrongylus spp. and Nematodirus spp., including strains resistant to benzimidazoles, levamisole, and macrocyclic lactones [1], this combination is the optimal choice for farms with documented resistance to multiple classes in these specific nematode genera. The combination product (Startect®) is specifically indicated for these species, as outlined in its regulatory datasheet [2].

Anthelmintic Resistance Rotation

Given Derquantel's unique spiroindole class and distinct nAChR binding profile, which allows it to remain effective on levamisole-resistant worms [3], it is a valuable tool for rotation with other anthelmintic classes (e.g., monepantel, macrocyclic lactones) to delay the development of resistance. The quantitative efficacy data against ML-resistant Teladorsagia (86.3%) [4] supports its use as a second-line option where monepantel is either unavailable or reserved for more critical applications.

Mixed Infections Excluding Certain Haemonchus Strains

The evidence clearly shows that Derquantel+Abamectin may not achieve ≥95% efficacy against certain multi-resistant Haemonchus contortus isolates [5]. Therefore, its application should be restricted to scenarios where fecal egg count monitoring confirms the absence of problematic H. contortus strains, or where the primary parasitic challenge consists of Trichostrongylus, Nematodirus, and susceptible Teladorsagia species. This targeted approach maximizes its utility while mitigating the risk of treatment failure.

nAChR Subtype Pharmacological Research

Derquantel's well-characterized in vitro potency (IC50 0.22 μM) and its ability to discriminate between different nAChR subtypes (e.g., sensitivity on Ode-UNC-29:Ode-UNC-63:Ode-UNC-38 receptors) make it an essential tool compound for basic research. It is used to probe the subunit composition and pharmacology of parasitic nematode nAChRs, aiding in the discovery of new anthelmintic targets and understanding mechanisms of resistance to cholinergic drugs.

Application
Selection Property
Validation Focus
Resistant Trichostrongylus/Nematodirus control studies
Reported high combination efficacy (≥98.9%) against these genera, including multi-resistant strains
Confirm target species susceptibility and resistance profile via FECRT; verify combination product label claims
Anthelmintic resistance rotation programs
Unique spiroindole class with distinct nAChR subtype binding, documented activity on levamisole-resistant worms
Monitor for cross-resistance development; assess efficacy against local isolates before rotation inclusion
Targeted use excluding problematic Haemonchus strains
Spectrum gap reported for certain multi-resistant H. contortus; mid-spectrum agent requiring species triage
Pre-treatment fecal egg count and larval culture to confirm absence of high-resistance Haemonchus
nAChR subtype pharmacology tool
Well-characterized competitive antagonist with defined sensitivity on recombinant Ode-UNC-29:UNC-63:UNC-38 receptors
Electrophysiology assays; receptor subtype discrimination; resistance mechanism elucidation

Technical Documentation Hub

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19 linked technical documents
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